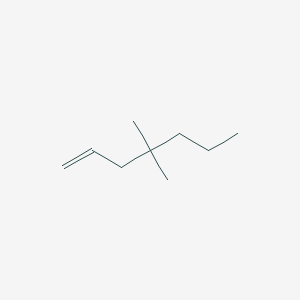
4-Dimethyl-1-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethyl-1-heptene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a branched hydrocarbon with the molecular formula C9H18. This compound is known for its role as a volatile organic compound and is derived from heptane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethyl-1-heptene typically involves the alkylation of heptene derivatives. One common method is the reaction of 4-methyl-1-pentene with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve distillation techniques to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products formed are alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Applications De Recherche Scientifique
4-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: It serves as a reference compound in the study of volatile organic compounds in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and as a precursor in polymer synthesis
Mécanisme D'action
The mechanism of action of 4-Dimethyl-1-heptene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electrophilic addition where the double bond reacts with electrophiles. In reduction reactions, it undergoes hydrogenation where the double bond is reduced to a single bond. The pathways involved include the formation of carbocation intermediates in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-1-heptene
- 4,6-Dimethyl-1-heptene
- 2,3-Dimethyl-4-propyl-2-heptene
Uniqueness
This compound is unique due to its specific branching and position of the double bond, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity patterns due to the spatial arrangement of its atoms .
Propriétés
Numéro CAS |
1647-09-2 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
4,4-dimethylhept-1-ene |
InChI |
InChI=1S/C9H18/c1-5-7-9(3,4)8-6-2/h5H,1,6-8H2,2-4H3 |
Clé InChI |
FVBQZDZLHJUMPS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
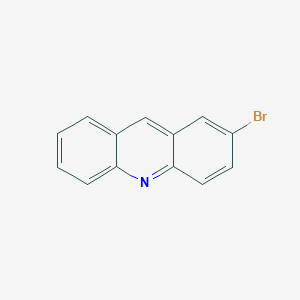
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)

![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
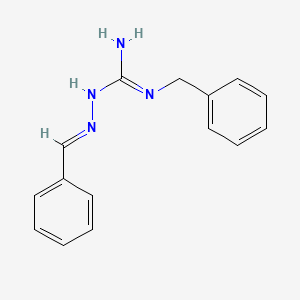
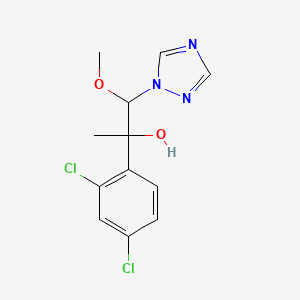
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
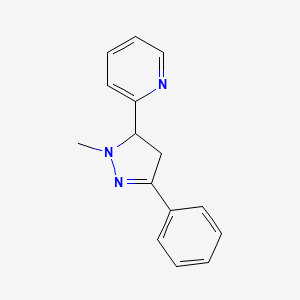
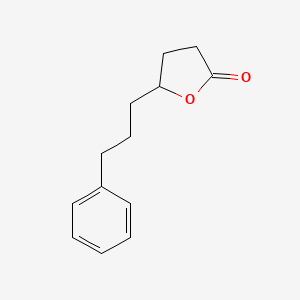
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
